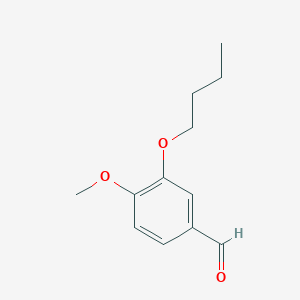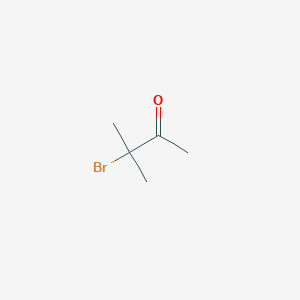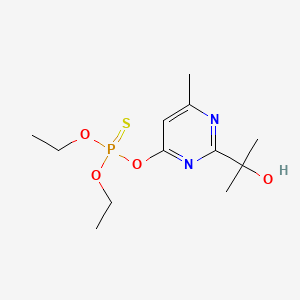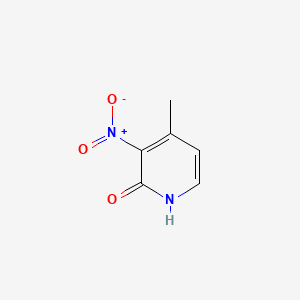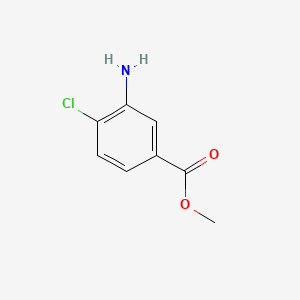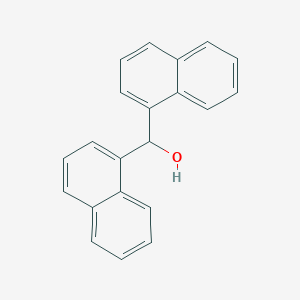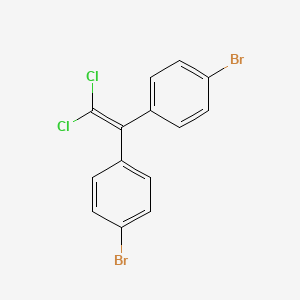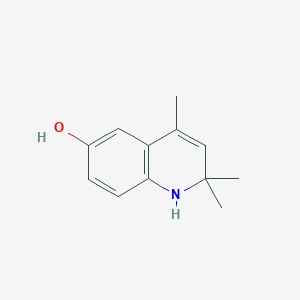
6-Hydroxy-2,2,4-triméthyl-1,2-dihydroquinoléine
Vue d'ensemble
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is a phenolic compound with the molecular formula C12H15NO. It is known for its antioxidant properties, which help in inhibiting lipid peroxidation in animal and human cells . This compound is also recognized for its ability to scavenge free radicals, thereby protecting against oxidative damage .
Applications De Recherche Scientifique
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of phenolic antioxidants and their mechanisms of action.
Biology: The compound’s antioxidant properties make it valuable in research on oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory effects are being explored for therapeutic applications.
Mécanisme D'action
Mode of Action
It is known that this compound can be chemically modified to obtain new derivatives, namely; ester, hydarzide, oxadiazole and triazole . These derivatives may interact differently with their targets, leading to various changes in cellular processes.
Biochemical Pathways
It has been found that these compounds can act as antioxidants in styrene-butadiene rubber (sbr) composites
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . It is also predicted to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability and its distribution within the body.
Result of Action
In the context of sbr composites, it has been found that the compound and its derivatives can improve the mechanical properties of the composites . This suggests that the compound may have a stabilizing effect on the molecular structure of these materials.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can help maintain the stability and efficacy of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol can be synthesized from ethoxyquin and water . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The synthesis process requires careful monitoring of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol involves large-scale chemical reactors where the reactants are mixed and heated under optimized conditions. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Types of Reactions:
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various hydroquinoline derivatives.
Comparaison Avec Des Composés Similaires
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound shares similar antioxidant properties but differs in its ethoxy group substitution.
4-Hydroxy-2-quinolones: These compounds have similar structural features but differ in their hydroxyl group position and overall reactivity.
Uniqueness: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is unique due to its specific substitution pattern, which enhances its antioxidant and anti-inflammatory properties. Its ability to stabilize different forms of reduced glutathione and inhibit the production of reactive oxygen species sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2,2,4-trimethyl-1H-quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINDHMECZQCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344827 | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72107-05-2 | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper on 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol?
A1: The research paper investigates the nature of the radicals produced when 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol is exposed to light (photolysis) []. This study aims to characterize the specific radicals generated, providing insights into the compound's photochemical behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

